2,4-Bis(dimethylamino)-1,3-thiazole-5-carbaldehyde

Physicochemical Properties Computed Descriptors Medicinal Chemistry

Researchers exploring thiazole SAR often encounter limitations with mono-amino analogs. 2,4-Bis(dimethylamino)-1,3-thiazole-5-carbaldehyde (CAS 1417172-00-9) addresses this gap with dual dimethylamino substitution that enhances nucleophilicity and alters lipophilicity (XLogP3-AA: 1.7) vs. mono-substituted variants. • Distinct electronic environment for probing steric vs. electronic contributions to biological activity. • Aldehyde handle enables condensation, reduction, and nucleophilic addition for library diversification. • ≥95% purity; not hazardous for transport. Global shipping from verified stock.

Molecular Formula C8H13N3OS
Molecular Weight 199.28 g/mol
CAS No. 1417172-00-9
Cat. No. B1376144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Bis(dimethylamino)-1,3-thiazole-5-carbaldehyde
CAS1417172-00-9
Molecular FormulaC8H13N3OS
Molecular Weight199.28 g/mol
Structural Identifiers
SMILESCN(C)C1=C(SC(=N1)N(C)C)C=O
InChIInChI=1S/C8H13N3OS/c1-10(2)7-6(5-12)13-8(9-7)11(3)4/h5H,1-4H3
InChIKeySFFQCYHFMMYWRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Bis(dimethylamino)-1,3-thiazole-5-carbaldehyde Overview


2,4-Bis(dimethylamino)-1,3-thiazole-5-carbaldehyde (CAS 1417172-00-9) is a heterocyclic compound with a thiazole core substituted at the 2- and 4-positions with dimethylamino groups and at the 5-position with an aldehyde functional group [1]. Its molecular formula is C8H13N3OS with a molecular weight of 199.28 g/mol [2]. This compound belongs to the class of substituted thiazole-5-carbaldehydes, which are widely employed as building blocks for the synthesis of more complex heterocyclic structures in medicinal chemistry and materials science [3]. The presence of two electron-donating dimethylamino substituents imparts distinct electronic characteristics to the thiazole ring, differentiating it from simpler mono-amino thiazole aldehydes [4].

1
Building block type Dual-substituted thiazole-5-carbaldehyde scaffold Electron-rich heterocyclic core with aldehyde handle for derivatization
2
Selection context Distinct electronic and steric profile vs. mono-amino analogs Supports SAR studies requiring tuned lipophilicity or hydrogen-bond capacity
3
Method compatibility Reactions exploiting enhanced nucleophilicity or aldehyde reactivity Condensation, nucleophilic addition, and electrophilic substitution workflows

Why Generic Substitution Fails for 2,4-Bis(dimethylamino)-1,3-thiazole-5-carbaldehyde


Direct substitution of 2,4-Bis(dimethylamino)-1,3-thiazole-5-carbaldehyde with structurally related in-class thiazole-5-carbaldehydes is not viable without significant changes to reaction outcomes or biological activity. Substitution patterns on the thiazole ring critically influence electronic properties, reactivity, and biological interactions [1]. For instance, the presence of electron-donating dimethylamino groups at both the 2- and 4-positions enhances nucleophilicity at specific sites compared to mono-substituted analogs, a factor predicted by theoretical reactivity studies [2]. Furthermore, within related thiazole series, even minor changes at the C2-position (e.g., from N-methylamino to N,N-dimethylamino) have been shown to cause a 1-2 log decrease in antiproliferative activity, underscoring that simple analog interchange cannot be assumed [3]. The dual dimethylamino substitution pattern of the target compound represents a distinct electronic and steric environment that distinguishes it from its closest commercially available analog, 2-(dimethylamino)thiazole-5-carbaldehyde (CAS 1005-28-3), making it a non-interchangeable building block for structure-activity relationship (SAR) studies and targeted synthesis programs .

Attribute
2,4-Bis(dimethylamino)-1,3-thiazole-5-carbaldehyde
2-(Dimethylamino)thiazole-5-carbaldehyde
Substitution pattern
Dual dimethylamino (C2, C4) Electron-rich, sterically distinct environment
Single dimethylamino (C2) Different electronic activation and steric profile
Computed LogP
XLogP3-AA 1.7
ACD/LogP -0.04
H-Bond Acceptors
5
3
Even minor C2-substituent changes in related thiazole series may shift antiproliferative activity by 1–2 log units; analog interchange may not preserve SAR outcomes.

Differentiation Evidence for 2,4-Bis(dimethylamino)-1,3-thiazole-5-carbaldehyde


Physicochemical Comparison: 2,4-Bis(dimethylamino) vs. 2-(Dimethylamino) Thiazole-5-carbaldehyde

2,4-Bis(dimethylamino)-1,3-thiazole-5-carbaldehyde differs from its closest commercially available analog, 2-(dimethylamino)thiazole-5-carbaldehyde (CAS 1005-28-3), in several key physicochemical and computed properties that influence its utility as a synthetic building block. These include a higher molecular weight (199.28 vs. 156.21 g/mol) and a larger topological polar surface area (tPSA) of 64.7 Ų compared to the mono-substituted analog's 61 Ų [1]. The additional dimethylamino group at the 4-position increases the hydrogen bond acceptor count to 5 versus 3 for the mono-substituted analog [1][2]. Furthermore, the computed XLogP3-AA value of 1.7 for the target compound indicates higher lipophilicity compared to the ACD/LogP value of -0.04 for the mono-substituted analog, a difference that may impact membrane permeability and solubility profiles in biological systems [1].

Physicochemical profile vs. mono-amino analog
Cross-study comparable
Target:MW 199.28, tPSA 64.7 Ų, 5 HBA, XLogP3 1.7
Analog:MW 156.21, tPSA 61 Ų, 3 HBA, LogP -0.04
ΔMW +43.07, ΔtPSA +3.7 Ų, ΔHBA +2, ΔLogP ~+1.74
Higher lipophilicity and H-bond capacity may alter solubility and permeability in ADME profiling.
Computed descriptors; cross-method LogP comparison.
Physicochemical Properties Computed Descriptors Medicinal Chemistry Building Block Selection

Electronic Structure and Reactivity: Dual Dimethylamino Substitution

Theoretical studies on the reactivity of thiazole derivatives demonstrate that electron-donating substituents significantly enhance the nucleophilic character of the thiazole ring system [1]. While these studies did not directly include 2,4-Bis(dimethylamino)-1,3-thiazole-5-carbaldehyde, the calculated Fukui functions indicate that the presence of electron-releasing groups increases local nucleophilicity at specific sites, following the reactivity sequence 2-substituted thiazoles > 5-substituted thiazoles > 4-substituted thiazoles [1]. The target compound, bearing strong electron-donating dimethylamino groups at both the 2- and 4-positions, is predicted to exhibit enhanced nucleophilic character compared to thiazoles with a single electron-donating substituent or those bearing electron-withdrawing groups [2]. This enhanced nucleophilicity is relevant for reactions involving electrophilic attack at the pyridine nitrogen atom of the thiazole ring [1].

Electronic structure & nucleophilicity
Class-level inference
DFT (B3LYP/MP2) Dual dimethylamino substitution predicted to enhance nucleophilic character at thiazole nitrogen; reactivity hierarchy: 2-substituted > 5-substituted > 4-substituted.
Supports selection for reactions proceeding via electrophilic attack on the thiazole core.
No experimental validation for the target compound; class-level reactivity trend.
Quantum Chemical Calculations Reactivity Descriptors Electrophilicity Nucleophilicity

Rotational Barrier and Conformation of Dimethylamino Group in Thiazole-5-carbaldehydes

Structural investigations of N,N-disubstituted 2-aminothiazole-5-carbaldehydes reveal that the aldehyde group adopts a carbonyl O,S-syn-conformation in solution [1]. For the N,N-dimethyl substituted compounds, the barrier to rotation of the amine group (ΔG‡) was determined to be 50–55 kJ mol⁻¹ and was found to be insensitive to the nature of the substituent at the 4-position [1]. While the specific target compound 2,4-Bis(dimethylamino)-1,3-thiazole-5-carbaldehyde was not explicitly examined in this study, the findings for 4-substituted N,N-dimethyl-2-aminothiazole-5-carbaldehydes provide a class-level inference regarding the conformational behavior of the 2-dimethylamino group [1]. The study further established that a mesomeric interaction exists between the functional groups of 2-aminothiazole-5-carbaldehydes [2].

Conformation & rotational barrier
Class-level inference
IR, ¹H NMR Aldehyde O,S-syn conformation expected; 2-dimethylamino rotational barrier ΔG‡ inferred 50–55 kJ mol⁻¹.
Aids NMR interpretation and 3D presentation assessment in binding interactions.
Value range from 4-substituted N,N-dimethyl analogs; target not directly measured.
Conformational Analysis IR Spectroscopy NMR Spectroscopy Rotational Barrier

Application Scenarios for 2,4-Bis(dimethylamino)-1,3-thiazole-5-carbaldehyde


Heterocyclic Building Block Synthesis for SAR Studies

Based on its distinct physicochemical properties compared to mono-amino analogs, including higher computed lipophilicity (XLogP3-AA: 1.7) and larger topological polar surface area (64.7 Ų), 2,4-Bis(dimethylamino)-1,3-thiazole-5-carbaldehyde serves as a valuable scaffold for diversifying compound libraries in medicinal chemistry [1]. Its dual dimethylamino substitution pattern provides a unique electronic environment that can be exploited to probe structure-activity relationships (SAR) around the thiazole core, particularly in programs where subtle changes in lipophilicity or hydrogen bonding capacity are critical for optimizing ADME properties [2]. The aldehyde functional group at the 5-position enables further derivatization via condensation, reduction, or nucleophilic addition reactions to generate a diverse array of analogs for biological screening [3].

Reaction Development via Enhanced Thiazole Nucleophilicity

The presence of strong electron-donating dimethylamino groups at both the 2- and 4-positions of the thiazole ring is predicted to enhance the nucleophilic character of the ring system, particularly at the pyridine nitrogen atom [1]. Based on class-level theoretical studies of thiazole reactivity, 2,4-Bis(dimethylamino)-1,3-thiazole-5-carbaldehyde is a suitable candidate for exploring reactions that proceed via electrophilic attack on the thiazole core [1]. This electronic activation distinguishes it from less electron-rich thiazole aldehydes and may enable novel reaction pathways or improved yields in transformations that are sluggish with mono-substituted or unsubstituted thiazole derivatives .

Conformational and Spectroscopic Studies of Amino-Substituted Heterocycles

Based on conformational analyses of structurally related N,N-disubstituted 2-aminothiazole-5-carbaldehydes, the target compound can be employed in studies examining the influence of dual substitution on molecular conformation, rotational barriers, and mesomeric interactions [1]. The established rotational barrier for the 2-dimethylamino group (ΔG‡ ~50–55 kJ mol⁻¹) in related compounds provides a reference point for investigating how an additional dimethylamino group at the 4-position may alter dynamic behavior and spectral properties [1]. Such studies are relevant for understanding the solution-phase behavior of this class of compounds and for developing robust analytical methods for quality control and characterization in pharmaceutical development .

C2-Substituent Steric Effects on Biological Activity

Evidence from related thiazole series demonstrates that increasing steric bulk at the C2-position from N-methylamino to N,N-dimethylamino results in a 1-2 log decrease in antiproliferative activity [1]. 2,4-Bis(dimethylamino)-1,3-thiazole-5-carbaldehyde, bearing the bulkier N,N-dimethylamino group at C2, can serve as a key intermediate or reference compound in studies aimed at dissecting the steric versus electronic contributions of substituents on biological activity . Its use in comparative studies with less sterically demanding analogs (e.g., those bearing a primary or secondary amino group at C2) can provide valuable insights into the steric tolerance of target binding pockets and guide the optimization of lead compounds [2].

Application
Selection Property
Validation Focus
Heterocyclic SAR library synthesis
Distinct lipophilicity and H-bond profile vs. mono-amino analogs
ADME property tuning; aldehyde derivatization scope
Electrophilic substitution reaction development
Enhanced nucleophilic character from dual dimethylamino groups
Reactivity comparison with less electron-rich thiazole aldehydes
Conformational & spectroscopic studies
4-Position substitution effect on rotational barrier and mesomerism
NMR dynamic behavior; solution-phase conformation
C2 steric effect dissection in bioactivity
Bulkier N,N-dimethylamino at C2 vs. less sterically demanding analogs
Cell-model endpoint review; steric tolerance of target binding pockets

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